molecular formula C22H31ClO5 B13419219 1,2-Dihydro Beclomethasone

1,2-Dihydro Beclomethasone

Cat. No.: B13419219
M. Wt: 410.9 g/mol
InChI Key: XAEVBOKECPGQBS-DVTGEIKXSA-N
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Description

1,2-Dihydro Beclomethasone is a synthetic corticosteroid, structurally related to beclomethasone dipropionate. It is primarily used for its anti-inflammatory and immunosuppressive properties. This compound is a prodrug that is metabolized into its active form, beclomethasone-17-monopropionate, which exerts its effects by binding to glucocorticoid receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro Beclomethasone involves multiple steps, starting from the parent compound, beclomethasone. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation and esterification processes. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro Beclomethasone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives with potentially different pharmacological activities .

Scientific Research Applications

1,2-Dihydro Beclomethasone has a wide range of scientific research applications, including:

Mechanism of Action

1,2-Dihydro Beclomethasone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, leading to anti-inflammatory and immunosuppressive effects. The active metabolite, beclomethasone-17-monopropionate, has a high affinity for glucocorticoid receptors, enhancing its therapeutic efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dihydro Beclomethasone is unique due to its specific structural modifications, which enhance its stability and reduce its side effects compared to other corticosteroids. Its prodrug nature allows for targeted activation in specific tissues, minimizing systemic exposure and associated adverse effects .

Properties

Molecular Formula

C22H31ClO5

Molecular Weight

410.9 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H31ClO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h9,12,15-17,24,26,28H,4-8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1

InChI Key

XAEVBOKECPGQBS-DVTGEIKXSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)Cl)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C

Origin of Product

United States

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